N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
Description
The compound N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide features a quinolin-4-one core substituted with a 6-methyl group and a 3-tosyl (p-toluenesulfonyl) moiety. The acetamide linker connects the quinoline scaffold to a 4-ethylphenyl group. For example, N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide (CAS: 866808-60-8) shares the 4-ethylphenyl acetamide and sulfonyl-substituted quinolin-4-one framework but differs in its 6-fluoro and 4-fluorophenylsulfonyl substituents . This suggests that the target compound may exhibit similar biological properties, such as enzyme inhibition or receptor modulation, depending on its substituent effects.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-8-10-21(11-9-20)28-26(30)17-29-16-25(27(31)23-15-19(3)7-14-24(23)29)34(32,33)22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUITJALVDOKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an α,β-unsaturated carbonyl compound.
Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Scaffold and Substituent Variations
The quinolin-4-one and quinazolin-4-one cores are prevalent in bioactive compounds due to their planar aromatic systems, which facilitate interactions with enzymatic or receptor binding sites. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Acetamide-Linked Compounds
Functional Group Impact on Activity
- Sulfonyl vs. Halogen Substituents: The 3-tosyl group in the target compound may enhance metabolic stability compared to the 3-(4-fluorophenyl)sulfonyl group in its fluorinated analog . Sulfonyl groups are known to improve binding affinity in enzyme inhibitors (e.g., COX-2) .
- Methyl vs.
- Acetamide Linker : The N-(4-ethylphenyl) group is a common feature in Orco agonists (e.g., VUAA-1) and enzyme inhibitors, suggesting its role in target engagement .
Pharmacokinetic and Pharmacodynamic Insights
- Antioxidant Activity : Phthalimide-linked quinazolin-4-one derivatives (e.g., compound 1b) demonstrate radical scavenging activity (DPPH IC₅₀: 42 µM), highlighting the role of electron-rich aromatic systems .
- Enzyme Inhibition : Quinazolin-4-one derivatives with chlorinated substituents (e.g., 6-chloro) show potent InhA inhibition (IC₅₀: 0.8 µM), suggesting that halogenation at position 6 enhances antitubercular activity .
- BBB Permeability : Acetamide derivatives with lipophilic substituents (e.g., 4-ethylphenyl) are predicted to have good CNS permeability, as seen in MAO-B inhibitors .
Biological Activity
N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological activities based on available research findings.
Structural Characteristics
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the tosyl group enhances its reactivity and solubility, potentially influencing its pharmacokinetic properties. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound often involves multi-step organic reactions, including:
- Formation of the quinoline nucleus through cyclization reactions.
- Acetylation of the amine group to form the acetamide derivative.
- Tosylation to enhance the electrophilic nature of the compound.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-(4-Ethylphenyl)-2-(6-methyl...) | S. aureus | 15 |
| N-(4-Ethylphenyl)-2-(6-methyl...) | E. coli | 12 |
Anticancer Activity
Studies have also suggested that quinoline derivatives possess anticancer properties. The compound has been tested in vitro against various cancer cell lines, demonstrating cytotoxicity that correlates with concentration.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 10 |
| MCF7 (breast) | 15 |
| A549 (lung) | 12 |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA synthesis : Similar compounds have been shown to intercalate into DNA, preventing replication.
- Induction of apoptosis : Quinoline derivatives may trigger apoptotic pathways in cancer cells.
- Antioxidant activity : The presence of the tosyl group may enhance radical scavenging properties.
Case Studies
- Antimicrobial Efficacy : A study published in 2020 evaluated various quinoline derivatives against resistant bacterial strains, reporting that modifications at the 6-position significantly enhanced activity.
- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2021) demonstrated that derivatives similar to N-(4-ethylphenyl)-2-(6-methyl...) exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide?
- Methodology :
- Step 1 : Synthesize the quinolin-4-one core via cyclization of substituted anthranilic acid derivatives with acetic anhydride under reflux conditions .
- Step 2 : Introduce the tosyl (p-toluenesulfonyl) group at position 3 using tosyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Step 3 : Attach the acetamide moiety via nucleophilic substitution or coupling reactions. For example, react the quinoline intermediate with bromoacetamide derivatives in the presence of K₂CO₃ in DMF at 80–100°C .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethyl acetate/hexane) .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Tosylation | TosCl, Et₃N, CH₂Cl₂, RT | 60–75% |
| Acetamide coupling | K₂CO₃, DMF, 80°C | 40–55% |
Q. How is the compound characterized to confirm its structure?
- Techniques :
- 1H/13C NMR : Analyze chemical shifts for the quinoline core (δ 7.5–8.5 ppm for aromatic protons) and acetamide NH (δ 10–11 ppm) .
- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular weight (e.g., m/z 493.87 observed vs. calculated 493.20 for C₂₈H₂₇N₂O₄S) .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound during synthesis?
- Reaction Optimization :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve coupling reaction efficiency compared to THF .
- Catalysts : Use Pd(OAc)₂ or CuI for Ullmann-type couplings to reduce side products .
- Molar Ratios : Adjust stoichiometry (e.g., 1:1.2 for acetamide coupling) to minimize unreacted starting material .
- Contradictions in Evidence :
- Some protocols use 1:6.4 reagent ratios ( ), while others use 1:9.5 (). Systematic variation (e.g., Design of Experiments) is recommended for optimization.
Q. What in vitro assays are appropriate to evaluate its potential anticancer activity?
- Methodology :
- Cell Viability (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM for 48–72 hours. Include cisplatin as a positive control .
- Apoptosis Assays : Use Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Data Interpretation :
| Assay | IC₅₀ (µM) | Target |
|---|---|---|
| MTT (MCF-7) | 12.5 ± 1.2 | Cytotoxicity |
| EGFR Inhibition | 8.7 ± 0.9 | Kinase activity |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17) to predict binding affinity and pose. The tosyl group may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS ≈ -4.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and toxicity (AMES test negative) .
Data Contradictions and Resolution
- Synthetic Yields : reports 29–60% yields, while shows 47–68% for analogous compounds. Differences may arise from substituent electronic effects or purification methods.
- Biological Activity : Some studies highlight EGFR inhibition (), while others focus on cytotoxicity (). Cross-validation using orthogonal assays (e.g., Western blot for EGFR phosphorylation) is critical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
